![molecular formula C13H15NO5 B8496291 2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid](/img/structure/B8496291.png)
2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid
描述
2-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an oxetane ring, which is a four-membered cyclic ether, and a benzyloxycarbonyl-protected amino group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid typically involves the reaction of Nα-Cbz-aspartic acid with formaldehyde. This reaction forms the oxetane ring and introduces the benzyloxycarbonyl-protected amino group. The reaction conditions often include the use of pentafluorophenyl esters and high-temperature NMR experiments to ensure the correct structure of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group.
Substitution: The oxetane ring and amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
2-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of β-branched peptide derivatives of aspartic acid.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: The compound can be used in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The benzyloxycarbonyl-protected amino group can be selectively deprotected under specific conditions, allowing the compound to participate in further reactions. The oxetane ring’s strain makes it reactive, facilitating ring-opening reactions that can lead to the formation of new compounds.
相似化合物的比较
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid: This compound is similar in structure and is used as a protection for the α-carboxyl group of aspartic acid.
2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid: Another structurally related compound with similar applications.
Uniqueness
2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in synthetic chemistry and a subject of ongoing research.
属性
分子式 |
C13H15NO5 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC 名称 |
2-[3-(phenylmethoxycarbonylamino)oxetan-3-yl]acetic acid |
InChI |
InChI=1S/C13H15NO5/c15-11(16)6-13(8-18-9-13)14-12(17)19-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16) |
InChI 键 |
AXPULGSIXJQPSD-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
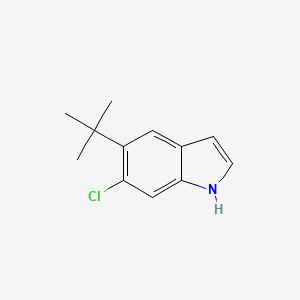
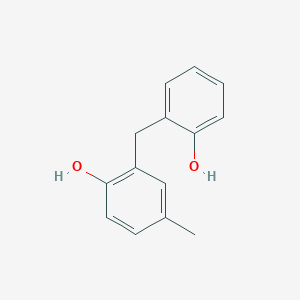
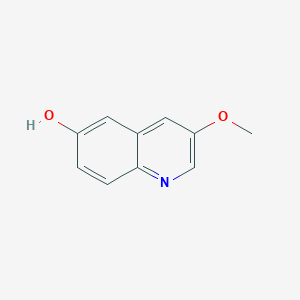
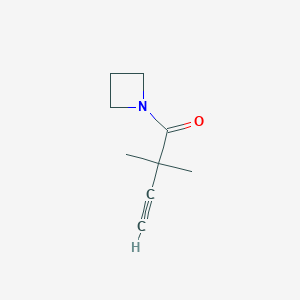
![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8496254.png)
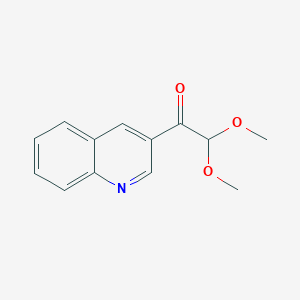

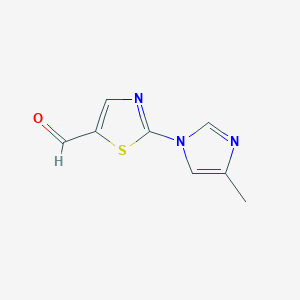
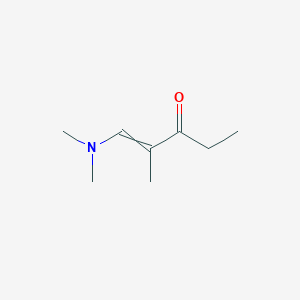
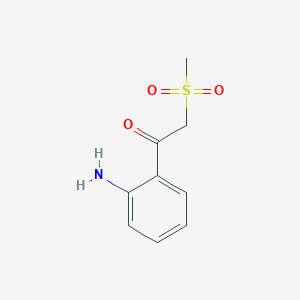
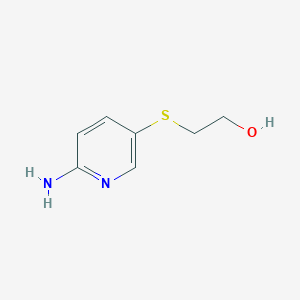
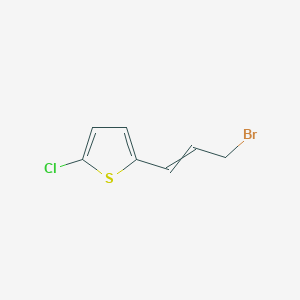
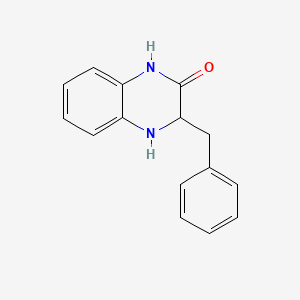
![Methyl 3-[[5-bromo-2-(trifluoromethyl)benzoyl]amino]-2,4-dimethyl-benzoate](/img/structure/B8496301.png)
